REACTION_CXSMILES
|
[H-].[Na+].[C:3]([N:10]([CH2:14][CH2:15]Cl)[CH2:11][CH2:12]Cl)([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].O.[CH3:18]N(C)C=O>>[C:3]([N:10]1[CH2:14][CH2:15][CH2:18][CH2:12][CH2:11]1)([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4] |f:0.1|
|
Name
|
Intermediate 1
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N(CCCl)CCCl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at r.t. for 36 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the solution was washed with ethyl acetate (2×500 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The clear oil obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel eluting with 5-20% ethyl acetate in hexanes
|
Type
|
CUSTOM
|
Details
|
The oil obtained
|
Type
|
CUSTOM
|
Details
|
was then further purified by column chromatography on silica gel eluting with dichloromethane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |